4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is further substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound may serve as a tool for studying biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)phenyl derivatives: These compounds share the tert-butylphenyl group and may have similar chemical properties.
Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives: Compounds with this core structure may exhibit similar biological activities.
Uniqueness
4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H34N6O |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-[3-[4-(4-tert-butylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine |
InChI |
InChI=1S/C26H34N6O/c1-18-19(2)31(12-6-11-30-13-15-33-16-14-30)24-22(18)25-28-23(29-32(25)17-27-24)20-7-9-21(10-8-20)26(3,4)5/h7-10,17H,6,11-16H2,1-5H3 |
InChI Key |
RTXCDBFXTIKSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CCCN5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.